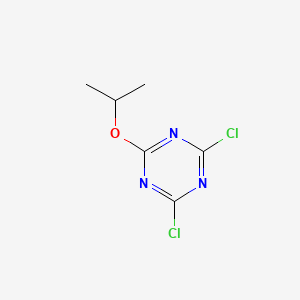

2,4-Dichloro-6-isopropoxy-1,3,5-triazine

Description

Introduction to 2,4-Dichloro-6-isopropoxy-1,3,5-triazine

Historical Context and Discovery Timeline

This compound was first synthesized in the mid-1990s as part of efforts to explore functionalized triazine derivatives for industrial applications. The compound’s initial synthesis was reported by Menicagli, Malanga, and Peluso in 1994, who utilized solid-liquid phase transfer conditions to achieve selective alkoxylation of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with isopropanol. This method enabled precise control over substitution patterns on the triazine ring, a critical advancement for tailoring physicochemical properties. Subsequent studies in the early 2000s expanded its synthetic utility, particularly in materials science and agrochemical research.

Nomenclature and Molecular Identity

The compound is systematically named 2,4-dichloro-6-propan-2-yloxy-1,3,5-triazine under IUPAC guidelines. Its structure consists of a symmetric 1,3,5-triazine core with two chlorine atoms at positions 2 and 4 and an isopropoxy group (-O-CH(CH₃)₂) at position 6. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6684-27-1 | |

| Molecular Formula | C₆H₇Cl₂N₃O | |

| Molecular Weight | 208.045 g/mol | |

| Density | 1.383 g/cm³ | |

| Boiling Point | 339.1°C at 760 mmHg | |

| Refractive Index | 1.526 |

Common synonyms include 2-isopropoxy-4,6-dichloro-s-triazine and 6-isopropoxy-2,4-dichloro-1,3,5-triazine. Its EINECS number is 229-728-9, and it is classified under HS Code 2933699090 for triazine derivatives.

Position Within the Triazine Chemical Family

1,3,5-Triazines are heterocyclic compounds featuring a six-membered ring with three nitrogen atoms at positions 1, 3, and 5. This compound belongs to the chlorinated triazine subclass, characterized by halogen substituents that enhance electrophilicity and reactivity. It is structurally related to:

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) : A precursor used in herbicide synthesis.

- Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) : A herbicidal analog with substituted amine groups.

- Melamine (2,4,6-triamino-1,3,5-triazine) : A non-halogenated derivative used in resins.

The compound’s substitution pattern—two chlorines and one alkoxy group—places it between highly reactive trihalotriazines (e.g., cyanuric chloride) and fully substituted derivatives (e.g., melamine). This intermediate reactivity makes it a versatile intermediate for further functionalization.

Structural Comparison Table

Propriétés

Numéro CAS |

6684-27-1 |

|---|---|

Formule moléculaire |

C6H7Cl2N3O |

Poids moléculaire |

208.04 g/mol |

Nom IUPAC |

2,4-dichloro-6-propan-2-yloxy-1,3,5-triazine |

InChI |

InChI=1S/C6H7Cl2N3O/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3 |

Clé InChI |

PFMRZZXGXJJZHY-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=NC(=NC(=N1)Cl)Cl |

SMILES canonique |

CC(C)OC1=NC(=NC(=N1)Cl)Cl |

Autres numéros CAS |

6684-27-1 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Properties

2,4-Dichloro-6-isopropoxy-1,3,5-triazine is primarily utilized as a herbicide . It exhibits effective control over broadleaf weeds in crops such as corn and sorghum. The compound works by disrupting metabolic pathways within target plants, leading to their death. Its effectiveness stems from its structural stability and reactivity, which allows it to form complexes with biological molecules through nucleophilic attacks on the electrophilic centers of the triazine ring .

Environmental Impact Studies

Research has been conducted to assess the environmental fate of this compound and its impact on non-target organisms. Studies indicate that while it is effective against target weeds, concerns regarding its persistence in the environment have prompted investigations into sustainable agricultural practices that minimize ecological disruption.

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have explored the potential antiviral properties of this compound derivatives. For instance, certain trisubstituted triazine derivatives have shown significant activity against herpes simplex virus type 1 (HSV-1). The structure-activity relationship (SAR) studies indicate that modifications to the triazine core can enhance antiviral efficacy while reducing cytotoxicity .

Table: Antiviral Activity of Triazine Derivatives

| Compound Name | EC50 (µM) | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4bbb | 1.87 | 479.8 | 256.6 |

| 6wpp | TBD | TBD | TBD |

| 7wap | TBD | TBD | TBD |

The selectivity index (SI) is a critical measure indicating the therapeutic window of these compounds.

Chemical Synthesis and Industrial Applications

Synthesis Methods

The synthesis of this compound typically involves reactions with cyanuric chloride and isopropylamine under controlled conditions. Various methods have been developed to enhance yield and purity while minimizing environmental impact. For example, a novel green synthesis method utilizing magnetic silica-supported palladium complexes has been reported .

Industrial Uses

Due to its stability and reactivity, this compound serves as an important intermediate in the synthesis of other chemical products, including UV absorbers used in plastics and coatings. Its unique properties make it valuable in developing new materials with enhanced performance characteristics .

Case Studies

Case Study 1: Herbicidal Efficacy in Corn Cultivation

A field study assessed the efficacy of this compound in controlling specific weed species in corn fields. Results indicated a significant reduction in weed biomass compared to untreated controls.

Case Study 2: Antiviral Efficacy Against HSV-1

In vitro studies demonstrated that derivatives of this triazine compound exhibited potent antiviral activity against HSV-1. The most promising derivatives were identified for further development as potential therapeutic agents.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the triazine ring. The isopropoxy group at position 6 slightly modulates reactivity through its electron-donating effect.

Key Examples:

-

Mechanism : The reaction proceeds via a two-step substitution, where the first chlorine is replaced under mild conditions (0–25°C), and the second requires elevated temperatures (80–150°C) .

-

Catalysis : Base (e.g., DIPEA) is often used to neutralize HCl byproducts .

Ullmann-Type Coupling Reactions

Copper(I)-catalyzed Ullmann reactions enable efficient synthesis of di- and trisubstituted triazines. This method reduces reaction times compared to traditional nucleophilic substitution.

Example Reaction:

-

Substrate : Dichlorotriazinyl benzenesulfonamide

-

Catalyst : Cu(I) supported on polyacrylate resin

-

Conditions : 80°C, 6–12 h

-

Outcome :

Condensation Reactions

The triazine core participates in condensation with aromatic or heterocyclic amines, forming fused-ring systems.

Case Study:

-

Reactant : 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-benzene-1-sulfonamide

-

Product : Trisubstituted s-triazine derivatives

-

Applications : Antiviral agents (e.g., compound 4bbb showed EC₅₀ = 1.87 µM against HSV-1) .

Herbicidal Activity

The compound serves as an intermediate in synthesizing herbicidal diamino-chloro-s-triazines. For example:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The triazine scaffold allows for versatile functionalization. Below is a comparative analysis of 2,4-dichloro-6-isopropoxy-1,3,5-triazine with structurally analogous compounds:

Physical Properties

| Property | This compound | 2,4-Dichloro-6-methoxy-1,3,5-triazine | 2,4-Dichloro-6-phenyl-1,3,5-triazine |

|---|---|---|---|

| Melting Point (°C) | Not reported | >119 (decomposes) | 136 (at 1 mmHg) |

| Molecular Weight (g/mol) | 226.06 | 205.04 | 226.06 |

| Solubility | Low in water; soluble in THF, DCM | Similar to target compound | Insoluble in water; soluble in toluene |

Key Research Findings

Synthetic Utility : The isopropoxy group in this compound enables controlled stepwise functionalization, making it valuable for synthesizing asymmetric triazine derivatives .

Material Science Applications : Phenyl- and azido-substituted triazines are emerging in OLEDs and polymers, highlighting the scaffold’s versatility .

Q & A

Q. What are the key synthetic methodologies for 2,4-Dichloro-6-isopropoxy-1,3,5-triazine, and how can reaction conditions be optimized?

The synthesis of triazine derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) are synthesized via stepwise substitution of chlorine atoms using alcohols or amines under reflux conditions . Optimizing reaction yield requires careful selection of solvents (e.g., ethanol, THF) and catalysts (e.g., tertiary amines). For instance, studies on CDMT demonstrate that basicity of reactants and solvent polarity significantly influence coupling efficiency in peptide synthesis . Researchers should systematically vary parameters (temperature, solvent, stoichiometry) and monitor yields via HPLC or NMR to identify optimal conditions.

Q. Which analytical techniques are critical for characterizing this compound, and how should purity be validated?

Due to the lack of provided analytical data for this compound (as noted by Sigma-Aldrich), researchers must employ orthogonal methods:

- 1H/13C NMR : Confirm substituent positions and molecular structure.

- Mass spectrometry (MS) : Validate molecular weight and detect impurities.

- HPLC with UV detection : Assess purity (>95% recommended for reproducibility).

Cross-validation across techniques is essential, especially given potential byproducts from incomplete substitution reactions .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in coupling reactions?

The isopropoxy group acts as a steric and electronic modulator. Compared to CDMT (methoxy substituents), the bulkier isopropoxy group may reduce reaction rates in amide-forming reactions due to hindered nucleophilic attack. A comparative study could involve:

Kinetic analysis : Measure reaction rates with primary/secondary amines under identical conditions.

Computational modeling : Calculate electron density maps (DFT) to predict reactive sites.

Data from similar triazines (e.g., 2-chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine) suggest that electron-withdrawing substituents enhance electrophilicity at the C-2 and C-4 positions .

Q. How can researchers resolve discrepancies in reported reaction yields for triazine-based coupling agents?

Contradictions often arise from variations in experimental design. For example:

Q. What theoretical frameworks guide mechanistic studies of this compound in catalysis?

Linking research to conceptual frameworks is critical. For example:

- Frontier Molecular Orbital (FMO) Theory : Predict reactivity by analyzing HOMO-LUMO gaps of triazine and nucleophiles.

- Transition State Theory : Model activation energy barriers for substitution reactions.

Studies on CDMT highlight the role of base catalysts in stabilizing tetrahedral intermediates during amide bond formation, aligning with Brønsted acid-base theory . Researchers should integrate computational chemistry (e.g., Gaussian simulations) with experimental kinetics to validate mechanisms.

Q. What are the stability considerations for this compound under varying storage conditions?

While specific data are unavailable, analogous triazines (e.g., 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine) suggest:

- Storage : Argon atmosphere at -20°C to prevent hydrolysis of chlorine substituents.

- Handling : Use anhydrous solvents to avoid side reactions with moisture.

Regular purity checks via TLC or HPLC are recommended, especially after long-term storage .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.